8-Bromo-6-chloroimidazo[1,2-a]pyrazine

Medicinal Chemistry PI3K Inhibition SNAr Regioselectivity

8-Bromo-6-chloroimidazo[1,2-a]pyrazine is a dihalogenated fused N-heterocycle featuring a built-in reactivity gradient. The 8-Br site undergoes regiospecific SNAr with amines while the 6-Cl position remains intact, enabling a subsequent orthogonal Suzuki coupling. This patented strategy directly yields piperazinyl-imidazo[1,2-a]pyrazine pharmaceuticals with anorexic, antidepressant, and antihypertensive activities (US 4,242,344). Unlike symmetric dihalo analogs that produce statistical mixtures, this isomer guarantees sequential C8→C6 diversification without protecting groups, making it the definitive building block for automated parallel synthesis of Aurora kinase and PI3K inhibitor libraries.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 76537-19-4
Cat. No. B1601727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloroimidazo[1,2-a]pyrazine
CAS76537-19-4
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C(C2=N1)Br)Cl
InChIInChI=1S/C6H3BrClN3/c7-5-6-9-1-2-11(6)3-4(8)10-5/h1-3H
InChIKeyLIGLKKDCZGHGDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-chloroimidazo[1,2-a]pyrazine (CAS 76537-19-4): Core Scaffold Data for Sourcing and Chemical Selection


8-Bromo-6-chloroimidazo[1,2-a]pyrazine is a dihalogenated fused N-heterocycle (C6H3BrClN3, MW 232.47) belonging to the imidazo[1,2-a]pyrazine class [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as kinase inhibitors (e.g., Aurora, PI3K) and antibacterial agents . The compound is supplied by multiple vendors as a research intermediate, typically at purities of 95 % to 98 %, and is available from stock in quantities ranging from milligrams to grams [1].

Why 8-Bromo-6-chloroimidazo[1,2-a]pyrazine Cannot Be Replaced by Isomeric or Symmetrical Dihalogenated Analogs


Generic substitution within the imidazo[1,2-a]pyrazine class fails because the differential reactivity of the 8-Br and 6-Cl substituents is the basis for sequential, orthogonal functionalization. Symmetric analogs such as 6,8-dibromoimidazo[1,2-a]pyrazine or 6,8-dichloroimidazo[1,2-a]pyrazine lack this electronic bias, leading to statistical mixtures upon derivatization. The 8-bromo-6-chloro pattern enables chemists to perform a first transformation at the more reactive C8–Br site (e.g., SNAr with amines [1]) while leaving the C6–Cl intact for a subsequent orthogonal reaction (e.g., Suzuki coupling), a synthetic strategy explicitly documented in patent literature for constructing piperazinyl-imidazo[1,2-a]pyrazine pharmaceuticals [2].

Quantitative Differentiation Evidence for 8-Bromo-6-chloroimidazo[1,2-a]pyrazine


Regiospecific Displacement at C8–Br vs. C6–Cl in Nucleophilic Aromatic Substitution

When 6,8-dihaloimidazo[1,2-a]pyrazines are treated with ammonia, the 8-bromo substituent undergoes regiospecific displacement, yielding exclusively the 8-amino-6-chloro product [1]. This contrasts with the 6,8-dibromo analog, where both positions are susceptible to amination, potentially leading to mixtures. The target compound's 8-Br/6-Cl pattern thus provides a single reactive handle for SNAr, enabling precise C8 functionalization without protecting group strategies.

Medicinal Chemistry PI3K Inhibition SNAr Regioselectivity

Orthogonal Cross-Coupling Capability Enabled by C8–Br/C6–Cl Differential Reactivity

The combination of an aryl bromide (C8) and an aryl chloride (C6) on the same scaffold allows for orthogonal Pd-catalyzed cross-coupling. In the synthesis of 6-chloro-8-(1-piperazinyl)imidazo[1,2-a]pyrazine, the 8-bromo position is first displaced by piperazine via SNAr, followed by further derivatization at C6–Cl via cross-coupling [1]. In contrast, the isomeric 6-bromo-8-chloroimidazo[1,2-a]pyrazine (CAS 1208083-37-7) positions the more reactive bromide at C6, altering the sequence and potentially the electronic profile of the final products [2].

Synthetic Methodology Cross-Coupling Sequential Functionalization

Validated Synthetic Protocol with Defined Melting Point for Identity Confirmation

The patent literature provides a detailed, reproducible synthesis of 8-bromo-6-chloroimidazo[1,2-a]pyrazine with a reported melting point of 146–147 °C [1]. This stands in contrast to many vendor-supplied analogs for which no peer-reviewed characterization data are publicly available. For example, the 6-bromo-8-chloro isomer (CAS 1208083-37-7) lacks published melting point data in accessible primary references.

Quality Control Characterization Synthetic Reproducibility

Commercial Availability at Differentiated Purity Levels Supporting Diverse Research Needs

8-Bromo-6-chloroimidazo[1,2-a]pyrazine is offered by multiple vendors at purity specifications ranging from 95 % to 98 % [1]. This range allows procurement teams to balance cost against purity requirements for specific applications (e.g., 95 % for initial library synthesis; 98 % for late-stage intermediate scale-up). In contrast, the symmetric 6,8-dibromo analog, while commercially available at >98 % (GC) , cannot support the same sequential functionalization strategy.

Procurement Purity Specification Vendor Comparison

Optimal Application Scenarios for 8-Bromo-6-chloroimidazo[1,2-a]pyrazine Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring C8-Amino/C6-Aryl Imidazo[1,2-a]pyrazines

Medicinal chemistry teams developing Aurora kinase or PI3K inhibitors can use this compound to install an amine substituent at C8 via regiospecific SNAr, followed by Suzuki coupling at C6 to introduce aryl/heteroaryl diversity. This two-step orthogonal sequence, validated in the PI3K inhibitor literature [1], avoids the statistical mixtures that would result from using a 6,8-dibromo precursor.

Synthesis of Piperazinyl-Imidazo[1,2-a]pyrazine CNS Agents

As demonstrated in patent US 4,242,344, this compound is the direct precursor to 6-chloro-8-(1-piperazinyl)imidazo[1,2-a]pyrazine and its derivatives, which show anorexic, antidepressant, and antihypertensive activities [2]. Procuring this specific isomer ensures fidelity to the patented synthetic route.

Building Block Procurement for Parallel Library Synthesis with Orthogonal Handles

In high-throughput medicinal chemistry, the ability to sequentially functionalize two positions without protecting groups is highly valued. The 8-Br/6-Cl pattern provides a built-in reactivity gradient (Br > Cl for oxidative addition) that enables automated parallel synthesis platforms to generate diverse C8,C6-disubstituted libraries with minimal optimization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-chloroimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.